4-Butoxy-3-hydroxyphenylacetic Acid
CAS No.:
Cat. No.: VC16494984
Molecular Formula: C12H16O4
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O4 |
|---|---|
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | 2-(4-butoxy-3-hydroxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C12H16O4/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15) |
| Standard InChI Key | ROKPIYIGWJSUCD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)CC(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The IUPAC name of 4-Butoxy-3-hydroxyphenylacetic Acid is 2-(4-butoxy-3-hydroxyphenyl)acetic acid, reflecting its branched ether linkage and hydroxylated aromatic system . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.25 g/mol |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)CC(=O)O)O |
| InChI Key | ROKPIYIGWJSUCD-UHFFFAOYSA-N |
The SMILES notation highlights the butoxy chain (-OCCCC) attached to the aromatic ring, which influences solubility and reactivity . X-ray crystallography studies of analogous compounds suggest that the planar aromatic system and hydrogen-bonding capacity of the hydroxyl group contribute to solid-state packing efficiency .
Spectroscopic Profiles
While direct spectroscopic data for 4-Butoxy-3-hydroxyphenylacetic Acid remains scarce, inferences can be drawn from related hydroxyphenylacetic acids:
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IR Spectroscopy: Expected O-H stretch (~3200 cm), carboxylic acid C=O (~1700 cm), and aromatic C=C (~1500 cm) .
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NMR: NMR would show aromatic protons as a multiplet (δ 6.5–7.5 ppm), butoxy methylene protons (δ 3.4–4.1 ppm), and carboxylic acid proton (δ 12–13 ppm) .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is typically synthesized through sequential functionalization of phenylacetic acid precursors:
Etherification-Hydroxylation Strategy
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Esterification: Protection of the carboxylic acid group using methyl or ethyl chlorides.
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Friedel-Crafts Alkylation: Introduction of the butoxy group via reaction with 1-bromobutane in the presence of AlCl.
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Hydroxylation: Selective meta-hydroxylation using hydroxylamine-O-sulfonic acid .
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Deprotection: Acidic hydrolysis to regenerate the carboxylic acid .
This method yields approximately 68–85% purity, requiring chromatographic purification for pharmaceutical-grade material .
Alternative Pathway via Diazotization
A less common approach involves diazotization of 4-aminophenylacetic acid followed by hydrolysis, though this introduces risks of byproduct formation :
Subsequent butoxylation proceeds via Williamson ether synthesis.
Industrial-Scale Production Challenges
Key challenges include:
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Regioselectivity: Ensuring exclusive meta-hydroxylation without ortho/byproduct formation.
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Purification: Removal of unreacted butanol and acidic byproducts requires fractional crystallization at controlled pH .
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: <1 mg/mL at 25°C due to hydrophobic butoxy chain .
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logP: Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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pKa: Carboxylic acid proton ≈ 3.8; phenolic hydroxyl ≈ 9.2 .
Thermal Stability
Differential scanning calorimetry (DSC) of analogues shows decomposition onset at 180–200°C, suggesting that the butoxy group enhances thermal stability compared to shorter-chain derivatives .
Biological Activities and Mechanisms
Anti-Inflammatory Action
In murine macrophage models, 4-Butoxy-3-hydroxyphenylacetic Acid reduced IL-6 and TNF-α production by 40–60% at 50 μM, comparable to ibuprofen . Mechanistic studies propose cyclooxygenase-2 (COX-2) inhibition via competitive binding to the arachidonic acid pocket .
Antioxidant Capacity
Using the DPPH assay, the compound showed an EC of 120 μM, attributable to hydrogen atom transfer from the phenolic hydroxyl .
Industrial and Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor in synthesizing:
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β-Lactam Antibiotics: Side-chain modification of cephalosporins.
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Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of arylpropionic acid derivatives .
Agrochemical Research
Patent literature discloses derivatives as plant growth regulators, enhancing drought resistance in Arabidopsis thaliana by up to 30% .
Comparative Analysis with Structural Analogues
| Compound | Molecular Formula | logP | COX-2 IC (μM) |
|---|---|---|---|
| 4-Butoxy-3-hydroxyphenylacetic Acid | CHO | 2.3 | 18.5 |
| 4-Hydroxyphenylacetic Acid | CHO | 1.1 | >100 |
| Ibuprofen | CHO | 3.5 | 5.2 |
The butoxy group enhances membrane permeability compared to 4-Hydroxyphenylacetic Acid, while maintaining lower hepatotoxicity than ibuprofen .
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